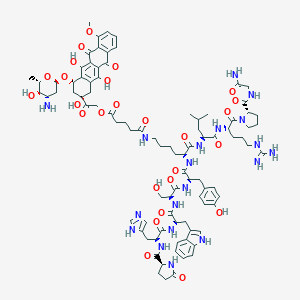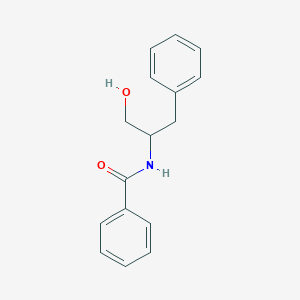![molecular formula C18H15N3O B184218 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- CAS No. 89020-75-7](/img/structure/B184218.png)
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- are still being studied. However, it has been shown to have anti-cancer properties, as well as potential neuroprotective effects. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- in lab experiments is its relative ease of synthesis. This compound can be synthesized using relatively simple laboratory techniques, making it accessible to most researchers. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-. One possible direction is the further development of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is the development of new drugs based on the chemical structure of this compound, with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with 4-methoxybenzaldehyde to form an intermediate product. The intermediate product is then reduced using a reducing agent such as tin (II) chloride to yield the final product, 2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-. The synthesis of this compound has been well documented in the literature, and it is a relatively simple process that can be carried out in most laboratory settings.
Applications De Recherche Scientifique
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- has been studied extensively for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
Numéro CAS |
89020-75-7 |
|---|---|
Nom du produit |
2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)- |
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)benzo[g]indazol-3-amine |
InChI |
InChI=1S/C18H15N3O/c1-22-14-9-7-13(8-10-14)21-18(19)16-11-6-12-4-2-3-5-15(12)17(16)20-21/h2-11H,19H2,1H3 |
Clé InChI |
QSOUEZPGEZANDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
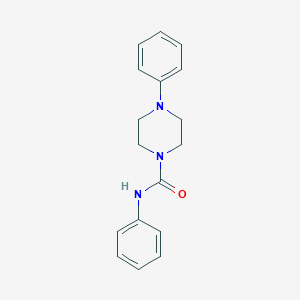

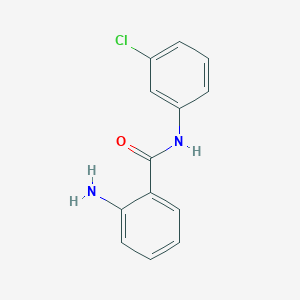
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
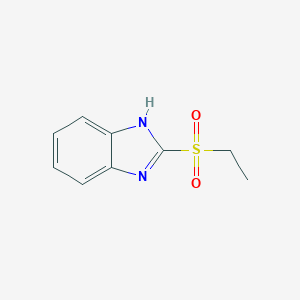
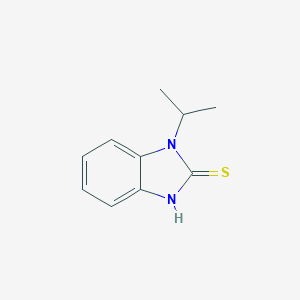
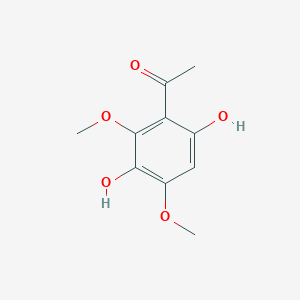
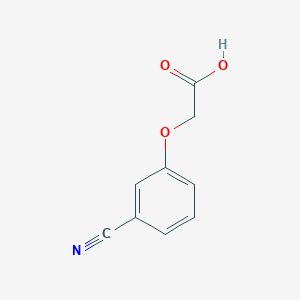
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
